4-Ethyl-2-phenyl-1,3,2-dioxaborolane
Overview
Description
4-Ethyl-2-phenyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H13BO2 and its molecular weight is 176.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymers and Polymerization : A study by Liu et al. (2001) discusses the synthesis and characterization of a novel soluble reactive ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups. This compound shows potential applications as an initiator for atom transfer radical polymerization and as a precursor for advanced functional polymers (Liu et al., 2001).
Molecular Structure Analysis : Coombs et al. (2006) researched a compound related to 4-Ethyl-2-phenyl-1,3,2-dioxaborolane, focusing on its molecular structure. The study provides insights into the crystal structure of these compounds (Coombs et al., 2006).
Organometallic Chemistry : Arcus et al. (1993) demonstrated the efficient preparation of boron heterocycles derived from this compound, leading to new compounds and a new reaction pathway (Arcus et al., 1993).
Catalysis : Iwasawa et al. (1988) explored the catalytic potential of compounds related to this compound in the dihydroxylation of olefins, yielding phenylboronic esters in good yields (Iwasawa et al., 1988).
Chemical Analysis : Luong et al. (2013) presented a practical gas chromatographic approach for analyzing trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization. This highlights the analytical applications of compounds like this compound (Luong et al., 2013).
Asymmetric Synthesis : Boldrini et al. (1987) explored the potential of chiral precursors for asymmetric aldol reactions, using derivatives of this compound, which can be applied in the synthesis of chiral enol borate and 4-hydroxy-2-alkanones (Boldrini et al., 1987).
Properties
IUPAC Name |
4-ethyl-2-phenyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOMSYSLUFYTOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(O1)CC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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